Spiro[5.5]undecane-2-carboxylic acid is a synthetic organic compound belonging to the class of spiro compounds. These molecules are characterized by having two ring structures sharing a single common atom, known as the spiro atom. In the case of Spiro[5.5]undecane-2-carboxylic acid, the spiro atom connects two cyclohexane rings. A carboxylic acid functional group (-COOH) is attached to one of the cyclohexane rings at the second position relative to the spiro atom. This compound has primarily been explored in the context of medicinal chemistry as a cyclic analogue of the anticonvulsant drug valproic acid (di-n-propylacetic acid). []
Spiro[5.5]undecane-2-carboxylic acid is a unique bicyclic compound characterized by its spiro structure, which consists of two fused rings. This compound is part of a broader class of spiro compounds that exhibit interesting chemical and biological properties. Spiro[5.5]undecane-2-carboxylic acid is particularly notable for its applications in medicinal chemistry and materials science due to its structural complexity and potential bioactivity.
The synthesis of spiro[5.5]undecane-2-carboxylic acid typically involves multi-step organic reactions, often starting from simpler precursors such as cycloalkenes or specific heterocycles. Various synthetic methods have been documented in the literature, emphasizing the compound's relevance in ongoing chemical research and development .
Spiro[5.5]undecane-2-carboxylic acid belongs to the category of spirocyclic compounds, which are defined by having two or more rings that share a single atom. It can be classified further based on its functional groups—specifically, the presence of a carboxylic acid group—which influences its reactivity and interactions with biological systems.
Several synthetic routes have been developed for producing spiro[5.5]undecane-2-carboxylic acid. A common method involves using N-benzyl piperidine-4-ketone and ethyl cyanoacetate as starting materials, leading to the formation of intermediate compounds that undergo further transformations to yield the target compound.
The molecular structure of spiro[5.5]undecane-2-carboxylic acid can be described as having a spiro configuration with a carboxylic acid functional group at the second carbon position. This unique arrangement contributes to its distinctive chemical properties.
Spiro[5.5]undecane-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of spiro[5.5]undecane-2-carboxylic acid is influenced by factors such as sterics and electronic effects stemming from its spiro structure, which can affect reaction mechanisms and pathways.
The mechanism of action for spiro[5.5]undecane-2-carboxylic acid primarily involves its interactions at the molecular level with biological targets:
Data from studies indicate that modifications at specific positions on the spiro structure can enhance or diminish biological activity, highlighting the importance of structure-function relationships in drug design .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance and Mass Spectrometry to confirm structural integrity and purity following synthesis.
Spiro[5.5]undecane-2-carboxylic acid has several scientific applications:
Spirocyclic scaffolds emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality and ability to modulate pharmacokinetic properties. Spiro[5.5]undecane derivatives, specifically, gained prominence in the early 2000s as synthetic chemists sought to address the "flatness" of traditional aromatic drug candidates. The spiro[5.5]undecane core – consisting of two fused cyclohexane rings sharing a central quaternary carbon atom – provides exceptional structural rigidity and predefined stereochemistry. This architecture enables precise spatial orientation of pharmacophoric groups while maintaining favorable lipophilic balance (LogP ~2.0–3.5) for membrane permeability [1] .
Pfizer's research in the 2010s marked a watershed moment for 1,9-diazaspiro[5.5]undecane applications. Their discovery that pyrazole-fused derivatives (e.g., compound 1b) act as potent acetyl-CoA carboxylase (ACC) inhibitors (IC50 = 3.4 nM ACC1, 1.0 nM ACC2) highlighted the scaffold's potential for metabolic disease therapeutics [2]. ACC inhibition represents a validated mechanism for obesity treatment by simultaneously suppressing fatty acid synthesis (via ACC1 inhibition) and promoting fatty acid oxidation (via ACC2 inhibition). The spirocyclic core's rigidity enabled optimal positioning of hydrogen bond acceptors and hydrophobic substituents within the ACC dimerization domain, achieving unprecedented potency among earlier linear analogs [2] [4].
Table 1: Key Therapeutic Applications of Spiro[5.5]undecane Derivatives
Biological Target | Derivative Class | Therapeutic Area | Potency (IC50/EC50) |
---|---|---|---|
Acetyl-CoA carboxylase | Pyrazole-fused diazaspiro[5.5]undecan-2-one | Obesity, Type 2 diabetes | 1–3 nM [2] |
Neuropeptide Y receptors | Aryl-substituted diazaspiro[5.5]undecanes | Obesity | 10–100 nM [2] |
11β-HSD1 | Spirocyclic ketones | Metabolic syndrome | <50 nM [4] |
Subsequent structural optimizations focused on position-9 functionalization to enhance drug-like properties. Menhaji-Klotz et al. systematically evaluated aroyl substituents, discovering that bicyclic heteroaromatics (e.g., isoquinoline in compound 1j) improved oral bioavailability to 71% in rat models while maintaining nanomolar ACC inhibition. This demonstrated the scaffold's tolerance for polar surface area expansion without compromising permeability – a rare feat among highly saturated frameworks [2]. Concurrently, the discovery of spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8) provided a carboxylic acid bioisostere with enhanced water solubility (196.29 g/mol molecular weight), expanding applications to protein targets requiring acidic recognition elements [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7